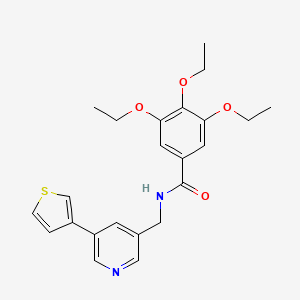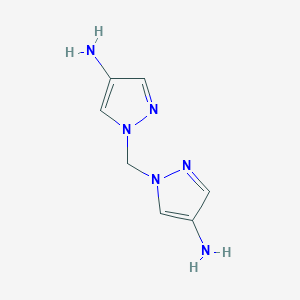
1,1'-Methylenebis(1H-pyrazol-4-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,1’-Methylenebis(1H-pyrazol-4-amine)” is a chemical compound with the molecular formula C7H10N6 . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1,1’-Methylenebis(1H-pyrazol-4-amine)”, often involves the reaction of hydrazones with nitroolefins mediated with strong bases . Other methods include the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .Molecular Structure Analysis
The molecular structure of “1,1’-Methylenebis(1H-pyrazol-4-amine)” consists of two pyrazole rings connected by a methylene bridge . Each pyrazole ring contains two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole derivatives, including “1,1’-Methylenebis(1H-pyrazol-4-amine)”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1,1'-Methylenebis(1H-pyrazol-4-amine) has been used in the synthesis of various organic compounds. For example, its reaction with iodine in the presence of iodic acid leads to 4,4'-diiodo derivatives, which can be further used to form oligomeric compounds through polycondensation with p-diethynylbenzene. This process results in oligomeric products with a molecular weight exceeding 9000, indicating its utility in creating large organic molecules (Potapov, Khlebnikov, & Vasilevskii, 2006).
Structural Analysis and Bioactivities
The structure of pyrazole derivatives, including those related to 1,1'-Methylenebis(1H-pyrazol-4-amine), has been extensively studied. X-ray crystallography and various spectroscopic techniques have been used to elucidate the structure of these compounds. The importance of these studies lies in their potential bioactivities, including antitumor, antifungal, and antibacterial effects, suggesting possible pharmaceutical applications (Titi et al., 2020).
Applications in Material Science
1,1'-Methylenebis(1H-pyrazol-4-amine) and its derivatives have been used in material science research. This includes the synthesis of Schiff bases and their potential use in various industrial applications. The ability to form Schiff bases indicates the compound's reactivity and potential utility in creating new materials (Potapov, Khlebnikov, & Ogorodnikov, 2006).
Cytotoxic Activity
Some derivatives of 1,1'-Methylenebis(1H-pyrazol-4-amine) exhibit significant cytotoxic activity. This property is crucial for the development of new anticancer drugs and therapies. For instance, 1,1'-dibenzyl-3,3', 5,5'-tetramethyl-4,4'-bispyrazole has shown powerful cytotoxic effects, making it a potential candidate for cancer treatment research (Cuadro, Elguero, & Navarro, 1985).
Corrosion Inhibition
Compounds derived from 1,1'-Methylenebis(1H-pyrazol-4-amine) have been studied for their effectiveness in corrosion inhibition. This is particularly relevant in the field of materials engineering and preservation, where preventing corrosion is a significant challenge. Studies have shown that certain bipyrazolic compounds are effective in inhibiting the corrosion of iron in acidic media, indicating their potential as corrosion inhibitors (Chetouani et al., 2005).
Safety and Hazards
The safety data sheet for a related compound, 1-Methyl-1H-pyrazol-4-amine, indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-[(4-aminopyrazol-1-yl)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c8-6-1-10-12(3-6)5-13-4-7(9)2-11-13/h1-4H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVFVPULSVGKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CN2C=C(C=N2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



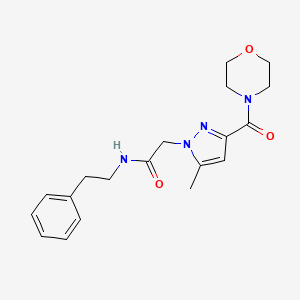
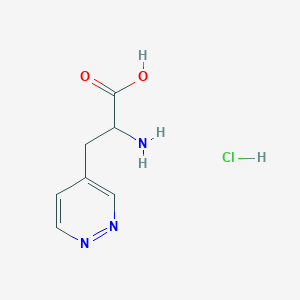
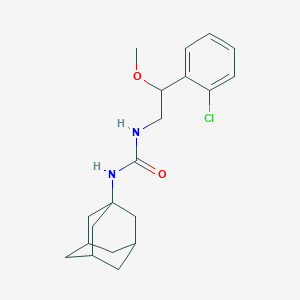
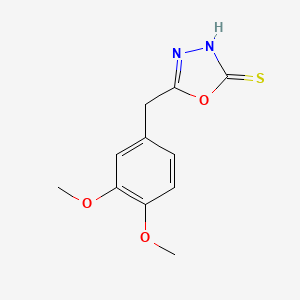



![1-[(4-Bromophenyl)(pyridin-2-yl)methyl]piperazine](/img/structure/B2464547.png)
![1-(3,4-Dimethoxybenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2464549.png)
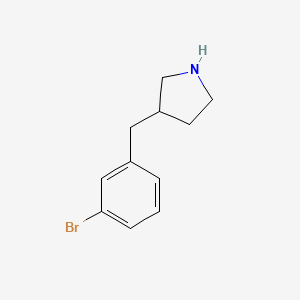
![(1R,5S)-8-(2,5-dimethylbenzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2464554.png)
